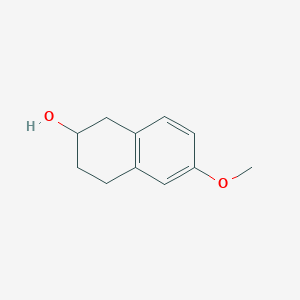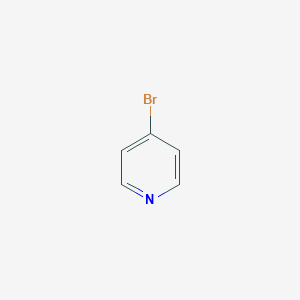
4-Bromopyridine
描述
4-Bromopyridine is an organic compound with the chemical formula C5H4BrN. It is a brominated derivative of pyridine, where the bromine atom is attached to the fourth position of the pyridine ring. This compound is a valuable building block in organic synthesis and is used in various chemical reactions and industrial applications.
作用机制
Target of Action
4-Bromopyridine is a simple organic compound that primarily targets organometallic reagents . It is often used in the synthesis of more complex organic structures, particularly in the field of organometallic chemistry .
Mode of Action
The compound interacts with its targets through a process known as metalation . For instance, this compound can be readily generated from 4-fluoro-, 4-chloro- and this compound with n-butyllithium or LIDA in DEE or THF at dry ice temperatures . Upon warming, these species lose lithium halide .
Biochemical Pathways
This compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a popular choice for the synthesis of biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Result of Action
The primary result of this compound’s action is the formation of new organic structures through metalation and cross-coupling reactions . For example, it can be used to synthesize 2,4’-bipyridine .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the temperature plays a crucial role in its reactions. The compound is generated at dry ice temperatures and then loses lithium halide upon warming . Additionally, the choice of solvent (DEE or THF) can also impact the reaction .
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromopyridine can be synthesized through several methods. One common method involves the bromination of pyridine using bromine in the presence of a catalyst. Another method includes the diazotization of 4-aminopyridine followed by a Sandmeyer reaction to introduce the bromine atom .
Industrial Production Methods: In industrial settings, this compound is often produced by the bromination of pyridine using bromine or hydrogen bromide in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 4-Bromopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki, Stille, and Negishi coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The bromine atom can be reduced to form pyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids or stannanes are typically used in coupling reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines.
Coupling Reactions: Products include bipyridines and other complex organic molecules.
Reduction Reactions: Products include pyridine and its derivatives.
科学研究应用
4-Bromopyridine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and ligands for catalysts.
Biology: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
相似化合物的比较
- 2-Bromopyridine
- 3-Bromopyridine
- 4-Chloropyridine
- 4-Iodopyridine
Comparison: 4-Bromopyridine is unique due to its specific reactivity and position of the bromine atom on the pyridine ring. Compared to 2-Bromopyridine and 3-Bromopyridine, this compound often exhibits different reactivity patterns in substitution and coupling reactions. The presence of bromine at the fourth position can influence the electronic properties and steric effects, making it suitable for specific synthetic applications .
属性
IUPAC Name |
4-bromopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN/c6-5-1-3-7-4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDGZUDFPKIYQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061520 | |
| Record name | 4-Bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-87-2 | |
| Record name | 4-Bromopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 4-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 4-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.019 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Bromopyridine?
A1: this compound has the molecular formula C5H4BrN and a molecular weight of 158.00 g/mol.
Q2: What are the key spectroscopic features of this compound?
A2: this compound can be characterized using various spectroscopic methods. These include 1H NMR, 13C NMR, IR, and UV-Vis spectroscopy. Detailed spectral data can be found in relevant scientific literature.
Q3: Is this compound stable under ambient conditions?
A3: this compound is known to be unstable under ambient conditions due to its reactivity. [] Therefore, it is often commercially available and stored as its hydrochloride salt for enhanced stability.
Q4: How can the hydrochloride salt of this compound be utilized in organic reactions?
A4: The hydrochloride salt can be readily converted to this compound using a basic aqueous solution followed by a drying step. [] This free base form is then ready for subsequent organic reactions.
Q5: Can the conversion of this compound hydrochloride to its free base form be streamlined?
A5: Yes, a recent study has demonstrated a one-flow operation to simplify this process. [] This method integrates desalting, aqueous layer separation, and a halogen-lithium exchange reaction into a single, rapid flow process, achieving higher yields compared to conventional methods.
Q6: What synthetic transformations can this compound undergo?
A6: The bromine atom in this compound acts as a useful handle for various transformations including:
- Nucleophilic Substitution: Reaction with nucleophiles like amines, alkoxides, and thiols. [, , , , ]
- Metal-Halogen Exchange: Formation of organometallic reagents for subsequent reactions with electrophiles. [, , ]
- Transition Metal-Catalyzed Coupling Reactions: Participation in Suzuki, Sonogashira, and other cross-coupling reactions. [, , , , ]
Q7: Can this compound be used to construct more complex heterocyclic systems?
A7: Yes, it serves as a starting material in the synthesis of various heterocycles. For instance, it is used to prepare canthin-4-ones via a multi-step sequence involving ring construction. [] It is also used in the synthesis of isocanthin-4-ones through a similar approach. []
Q8: Are there any regioselective reactions possible with this compound?
A8: Yes, directed lithiation of this compound provides access to 3-substituted derivatives. [] This strategy allows for the preparation of diverse 3,4-disubstituted and 3,4,5-trisubstituted pyridines. []
Q9: Can this compound be used as a building block in coordination polymers?
A9: Yes, this compound is widely employed as a ligand in the construction of coordination polymers. Examples include:
- Chiral Networks: Its use with octacyanidotungstate anions leads to chiral 3D networks with interesting magnetic properties. []
- 2D Coordination Polymers: Formation of 2D sheets with copper(II) and zinc(II) salts, exhibiting halogen bonding interactions. []
Q10: Does this compound participate in the formation of conjugated polymers?
A10: Yes, this compound undergoes self-condensation to yield poly(this compound), a conjugated polymer with complex structure and interesting electronic properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


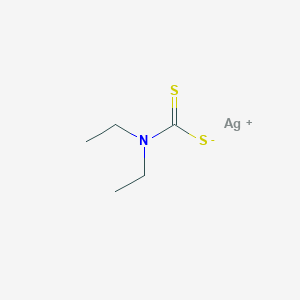

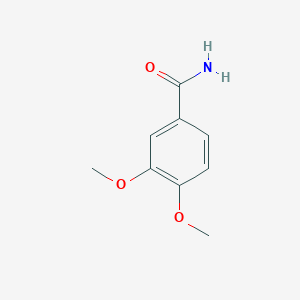
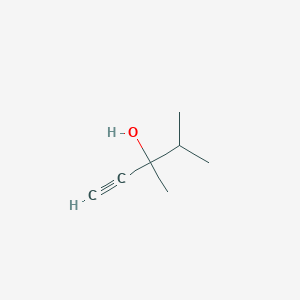
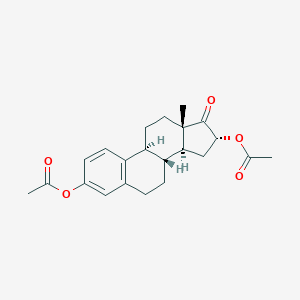
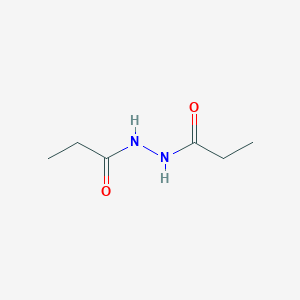

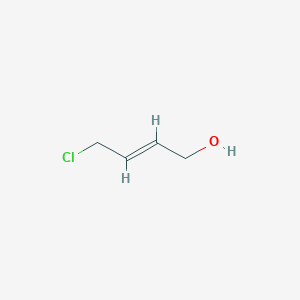
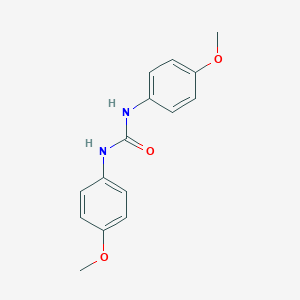

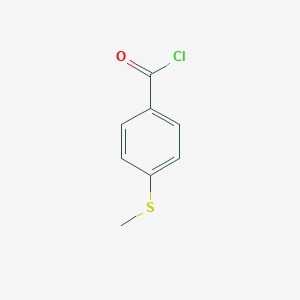
![3,9-dimethoxy-6H-benzofuro[3,2-c]chromene](/img/structure/B75097.png)

